molecular formula C14H19N3O2 B13485596 1-(5-Amino-2-tert-butyl-phenyl)hexahydropyrimidine-2,4-dione

1-(5-Amino-2-tert-butyl-phenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B13485596
M. Wt: 261.32 g/mol
InChI Key: ZFEJOEDZINDEJK-UHFFFAOYSA-N
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Description

1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione is a compound that belongs to the class of substituted arylamine derivatives

Preparation Methods

The synthesis of 1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione involves several steps. One common method includes the reaction of 5-amino-2-tert-butylphenol with appropriate reagents to form the desired diazinane-dione structure. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as palladium on activated carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions are common, where the amino group can be substituted with other functional groups using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while substitution reactions can yield various substituted derivatives.

Scientific Research Applications

1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of diseases related to angiogenesis and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as protein kinases. These interactions can inhibit the activity of certain kinases, leading to the modulation of cellular processes like angiogenesis and cell proliferation. The pathways involved include the inhibition of kinases such as CDK1, CDK2, and EGFR, which play crucial roles in cell cycle regulation and signal transduction .

Comparison with Similar Compounds

1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:

    5-amino-2-tert-butylphenol: This compound is an intermediate in the synthesis of the diazinane-dione derivative and shares similar chemical properties.

    Substituted arylamine derivatives: These compounds have similar structures and are used in various pharmaceutical applications due to their ability to interact with protein kinases.

The uniqueness of 1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione lies in its specific diazinane-dione structure, which provides distinct chemical and biological properties compared to other substituted arylamine derivatives.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

1-(5-amino-2-tert-butylphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C14H19N3O2/c1-14(2,3)10-5-4-9(15)8-11(10)17-7-6-12(18)16-13(17)19/h4-5,8H,6-7,15H2,1-3H3,(H,16,18,19)

InChI Key

ZFEJOEDZINDEJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N)N2CCC(=O)NC2=O

Origin of Product

United States

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